N,N-Dimethylpiperidine-4-carboxamide dihydrochloride
Overview
Description
“N,N-Dimethylpiperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 2256060-08-7 . It has a molecular weight of 229.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-10(2)8(11)7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3;2*1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties are not available in the search results.Scientific Research Applications
Antitumor Activity and DNA Interaction
Research has indicated that acridine derivatives, structurally similar to N,N-Dimethylpiperidine-4-carboxamide dihydrochloride, exhibit notable antitumor properties. These compounds, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogs, have been investigated for their cytotoxic effects and DNA-damaging properties. Studies have shown that these compounds can induce DNA breaks and protein-DNA cross-links, characteristic of topoisomerase II-blocking drugs, albeit with varying degrees of efficacy depending on their structural nuances (Pastwa et al., 1998; Baguley et al., 2004). The ability of these compounds to intercalate with DNA and influence topoisomerase activities underscores their potential in cancer therapy.
Pharmacokinetics and Drug Development
The pharmacokinetic profile of DACA, a compound related to this compound, has been thoroughly studied to understand its distribution, metabolism, and excretion. Such studies are crucial for determining the optimal dosing regimens for clinical trials and understanding the drug's behavior in vivo (Kestell et al., 1999; Paxton et al., 2004). These investigations help in identifying the therapeutic window and safety margins of new antitumor agents.
Drug-DNA Binding Studies
The interaction between acridine derivatives and DNA has been a subject of significant interest due to its implications in drug design and mechanism of action studies. Research into the binding modes, energetics, and structural preferences of these interactions provides valuable insights into how these compounds exert their biological effects (Adams et al., 1999; Shukla et al., 2006). Understanding these interactions at the molecular level is crucial for the rational design of more effective and selective anticancer drugs.
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10(2)8(11)7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPMSTRFSTYTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2256060-08-7 | |
Record name | N,N-dimethylpiperidine-4-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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